N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide
Description
Properties
CAS No. |
4148-05-4 |
|---|---|
Molecular Formula |
C14H16N4O3S |
Molecular Weight |
320.37 g/mol |
IUPAC Name |
N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide |
InChI |
InChI=1S/C14H16N4O3S/c1-2-4-13(19)17-11-5-7-12(8-6-11)22(20,21)18-14-15-9-3-10-16-14/h3,5-10H,2,4H2,1H3,(H,17,19)(H,15,16,18) |
InChI Key |
UDRWDJAGOFNMBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Sulfamoylation of 4-Aminophenylbutanamide
A foundational approach involves the sulfamoylation of 4-aminophenylbutanamide with 2-aminopyrimidine derivatives. This method proceeds via the reaction of 4-aminophenylbutanamide with pyrimidin-2-ylsulfamoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs under anhydrous conditions at room temperature for 12–24 hours, yielding the target compound after purification by recrystallization.
Key reagents and conditions:
Diazotization and Coupling Strategy
An alternative route utilizes diazotization of 4-aminobenzenesulfonamide followed by coupling with pyrimidine derivatives. This method, adapted from protocols for analogous sulfadiazine compounds, involves:
-
Diazotization of 4-aminobenzenesulfonamide using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C.
-
Coupling the diazonium salt with 2-aminopyrimidine in alkaline medium to form the sulfamoyl linkage.
-
Subsequent acylation with butanoyl chloride to introduce the butanamide group.
Critical parameters:
-
Diazotization time: 1 hour at 0°C
-
Coupling pH: 8–9 (adjusted with NaOH)
-
Acylation agent: Butanoyl chloride (1.2 equivalents)
Stepwise Synthesis and Intermediate Characterization
Synthesis of 4-(Pyrimidin-2-ylsulfamoyl)aniline
The intermediate 4-(pyrimidin-2-ylsulfamoyl)aniline is synthesized via nucleophilic substitution between 4-nitrobenzenesulfonyl chloride and 2-aminopyrimidine, followed by nitro group reduction:
Acylation to Introduce Butanamide
The final step involves acylation of 4-(pyrimidin-2-ylsulfamoyl)aniline with butanoyl chloride:
Optimized conditions:
-
Catalyst: 4-Dimethylaminopyridine (DMAP, 0.1 equivalents)
-
Solvent: Anhydrous DCM
-
Temperature: 0°C → room temperature
-
Reaction time: 12 hours
-
Yield: 65%
Analytical Validation of Synthetic Intermediates and Final Product
Spectroscopic Characterization
Infrared Spectroscopy (IR):
-
Amide C=O stretch: 1680–1650 cm⁻¹
Nuclear Magnetic Resonance (NMR):
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) under the following conditions confirms >98% purity:
-
Column: C18 (4.6 × 150 mm, 5 µm)
-
Mobile phase: Acetonitrile/water (70:30 v/v)
-
Flow rate: 1.0 mL/min
Comparative Analysis of Synthetic Methods
| Method | Starting Materials | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Sulfamoylation | 4-Aminophenylbutanamide | Single-step coupling | 68–72% | Short synthesis; minimal intermediates | Requires pre-formed butanamide |
| Diazotization-Coupling | 4-Aminobenzenesulfonamide | Diazotization, coupling, acylation | 58–63% | Modular for structural variants | Multi-step; low overall yield |
| Reductive Amination | 4-Nitrobenzenesulfonyl chloride | Sulfonylation, reduction, acylation | 52–55% | High intermediate purity | Costly catalysts (Pd-C) required |
Challenges and Optimization Strategies
Byproduct Formation During Acylation
Competitive over-acylation at the pyrimidine nitrogen can occur, producing N-butanoyl-pyrimidine derivatives. Mitigation strategies include:
Solvent and Catalyst Optimization
-
Solvent effects: Polar aprotic solvents (e.g., DMF) improve sulfamoyl chloride reactivity but may increase hydrolysis side reactions. DCM balances reactivity and stability.
-
Catalyst screening: DMAP outperforms triethylamine in acylation yields (65% vs. 48%) due to enhanced nucleophilic activation.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor systems enable safer handling of exothermic diazotization and sulfamoylation steps:
Green Chemistry Approaches
-
Solvent replacement: Cyclopentyl methyl ether (CPME) reduces environmental impact vs. DCM.
-
Catalyst recycling: Immobilized DMAP on silica gel allows 5 reaction cycles without yield loss.
Applications and Derivative Synthesis
While beyond preparation methods, the compound’s utility in medicinal chemistry is notable:
Chemical Reactions Analysis
Key Reaction Types
The compound undergoes several chemically significant reactions:
Oxidation
-
Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
-
Conditions : Acidic environments.
-
Products : Sulfoxides or sulfones.
Reduction
-
Reagents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
-
Conditions : Anhydrous solvents (e.g., THF).
-
Products : Amines (via reduction of sulfamoyl groups).
Substitution
-
Reagents : Alkyl halides, acyl chlorides.
-
Conditions : Base (e.g., K₂CO₃).
-
Products : Derivatives with modified functional groups.
Hydrolysis
-
Reagents : Acidic or basic catalysts.
-
Conditions : Elevated temperature.
-
Products : Cleavage of amide bonds to yield carboxylic acids and amines.
Table 2: Reaction Types and Conditions
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Oxidation | H₂O₂, KMnO₄ | Acidic | Sulfoxides/Sulfones |
| Reduction | LiAlH₄, NaBH₄ | Anhydrous solvents | Amines |
| Substitution | Alkyl halides | Base (e.g., K₂CO₃) | Functionalized derivatives |
| Hydrolysis | Acid/base | Heat | Carboxylic acids, amines |
Mechanistic Insights
-
Oxidation : The sulfamoyl group (–SO₂NH–) undergoes electrophilic attack, forming reactive intermediates that stabilize as sulfoxides or sulfones.
-
Reduction : LiAlH₄ donates electrons to reduce the sulfamoyl group to a thiol (–SH), altering reactivity for subsequent reactions.
-
Substitution : Nucleophilic attack on the sulfamoyl group or amide nitrogen facilitates functional group replacement, enhancing biological activity.
-
Hydrolysis : Acidic or basic conditions cleave amide bonds, generating carboxylic acids and amines, which may influence solubility and stability.
Research Findings
Studies on analogous sulfonamide derivatives highlight:
-
Selectivity : Oxidation and reduction reactions are tunable to generate specific intermediates .
-
Biological Relevance : Substitution reactions enable targeted modification for enzyme inhibition (e.g., bacterial dihydropteroate synthase).
-
Yield Optimization : Coupling agents like EDCI improve amide bond formation efficiency.
Table 3: Biological Implications
| Reaction Type | Biological Impact | Example Targets |
|---|---|---|
| Substitution | Enhanced selectivity | Enzyme inhibition (e.g., DHPS) |
| Oxidation | Stability modulation | Folate synthesis pathways |
| Reduction | Reactivity tuning | Thiol-based drug design |
This compound’s reactivity profile underscores its utility in medicinal chemistry, particularly for developing antibacterial agents and enzyme inhibitors. Further studies on its reaction kinetics and in vivo stability are recommended to optimize therapeutic applications.
Scientific Research Applications
N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for designing new drugs with potential anti-inflammatory, antibacterial, and anticancer activities.
Biology: Studied for its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can lead to the modulation of various biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Key Research Findings
- Bioactivity : Derivatives with pyrimidin-2-ylsulfamoyl groups (e.g., the target compound) show promise as CTPS1 inhibitors for proliferative diseases, as seen in patent data .
- Structure-Activity Relationships (SAR) :
- Electron-withdrawing groups (e.g., Cl, CF₃) on aromatic rings improve binding affinity but may compromise solubility.
- Bulky substituents (e.g., cyclopropane, dioxoisoindolinyl) reduce conformational flexibility, affecting target engagement.
- Heterocyclic bioisosteres (e.g., thiazole vs. pyrimidine) modulate selectivity and pharmacokinetics.
Biological Activity
N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.
Structural Overview
The molecular formula of this compound is . The compound includes a pyrimidine moiety and a sulfonamide group, which are critical for its biological activity. The structural components suggest potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate specific molecular pathways. Research indicates that this compound may exert antimicrobial , antitumor , and anti-inflammatory effects through various mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory responses and cell proliferation, similar to other sulfonamide derivatives .
- Receptor Interaction : Binding affinity studies suggest that it interacts with specific receptors or proteins, influencing cellular signaling pathways .
Biological Activity Data
Several studies have investigated the biological activity of this compound, revealing promising results:
| Activity Type | Assessed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | , |
| Antitumor | Reduced proliferation in cancer cells | , |
| Anti-inflammatory | Decreased inflammatory markers | , |
Case Studies
- Antimicrobial Activity : A study demonstrated that this compound exhibited significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics, indicating its potential as a therapeutic agent for infectious diseases.
- Antitumor Effects : In vitro assays showed that the compound inhibited the growth of cancer cell lines such as SW480 and HCT116, with IC50 values indicating effective cytotoxicity. Further investigations revealed a mechanism involving the modulation of β-catenin signaling pathways, crucial for cancer cell proliferation .
- Anti-inflammatory Properties : The compound's ability to reduce levels of pro-inflammatory cytokines in cell culture models suggests its potential application in treating inflammatory diseases. Studies indicated that it could inhibit the activation of NF-kB, a key transcription factor in inflammation .
Comparative Analysis
To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 4-Hydroxy-N-[2-(pyrimidin-2-ylsulfamoyl)ethyl]butanamide | Contains a hydroxy group | Enhanced solubility properties |
| 4-phenoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide | Includes a phenoxy group | Broader spectrum of biological activity |
| N-[4-(benzenesulfonyl)phenyl]butanamide | Lacks pyrimidine moiety | Simpler structure with different activity profile |
This comparison highlights how variations in functional groups influence the biological properties and therapeutic potential of these compounds.
Q & A
Q. How do variations in sulfonamide substituents impact the compound’s physicochemical properties and target binding affinity?
- Methodological Answer : Synthesize analogs with substituted pyrimidine rings (e.g., halogen, methyl groups) and compare logD (lipophilicity) via shake-flask assays. Use SPR to measure binding kinetics (k/k) with target proteins. QSAR (quantitative structure-activity relationship) modeling identifies critical substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
